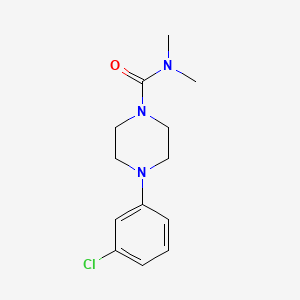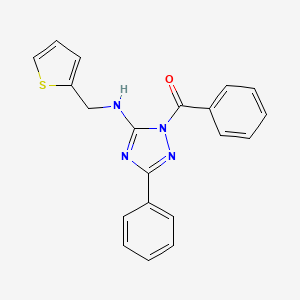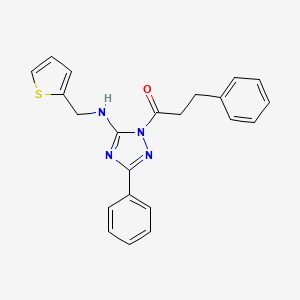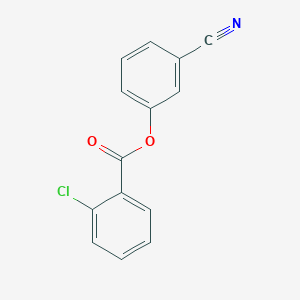
4-(3-chlorophenyl)-N,N-dimethyl-1-piperazinecarboxamide
Descripción general
Descripción
4-(3-chlorophenyl)-N,N-dimethyl-1-piperazinecarboxamide, also known as CP-47,497, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications in the field of medicine. It was first synthesized in the late 1980s by Pfizer, Inc. as part of their research into the endocannabinoid system.
Mecanismo De Acción
4-(3-chlorophenyl)-N,N-dimethyl-1-piperazinecarboxamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors with high affinity and activates them, leading to a cascade of downstream signaling events. This ultimately results in the modulation of various physiological processes such as pain perception, inflammation, and neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been demonstrated to have potent analgesic properties, reducing pain perception in animal models of acute and chronic pain. It also has anti-inflammatory effects, reducing inflammation in various tissues. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from damage in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(3-chlorophenyl)-N,N-dimethyl-1-piperazinecarboxamide for lab experiments is its high potency and selectivity for the cannabinoid receptors CB1 and CB2. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of this compound is its potential for off-target effects, as it may bind to other receptors or have other effects outside of the endocannabinoid system.
Direcciones Futuras
There are a number of future directions for research on 4-(3-chlorophenyl)-N,N-dimethyl-1-piperazinecarboxamide and related synthetic cannabinoids. One area of interest is the development of more selective agonists that target specific subtypes of the cannabinoid receptors. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various medical conditions, including pain, inflammation, and neurological disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and related compounds, as well as their potential for off-target effects and toxicity.
Aplicaciones Científicas De Investigación
4-(3-chlorophenyl)-N,N-dimethyl-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. It has also been investigated for its potential use in the treatment of cancer, epilepsy, and other neurological disorders.
Propiedades
IUPAC Name |
4-(3-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-15(2)13(18)17-8-6-16(7-9-17)12-5-3-4-11(14)10-12/h3-5,10H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPACGLZRLGNZCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,3-trimethyl-6-{[5-(4-methylphenyl)-3-isoxazolyl]carbonyl}-6-azabicyclo[3.2.1]octane](/img/structure/B4193585.png)


![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide](/img/structure/B4193607.png)

![2-({N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B4193616.png)
![4-ethoxy-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B4193618.png)


![N-(2-methyl-4-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4193639.png)

![12-(2,4-dichlorophenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B4193678.png)
![N-[2-(methylthio)phenyl]-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4193696.png)
![methyl [3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetate](/img/structure/B4193697.png)